

# initial screening of 5-Chloroindole-2-carboxylic acid biological activity

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Compound of Interest		
Compound Name:	5-Chloroindole-2-carboxylic acid	
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An In-depth Technical Guide to the Initial Screening of **5-Chloroindole-2-carboxylic Acid**'s Biological Activity

#### Introduction

**5-Chloroindole-2-carboxylic acid** is a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry and drug discovery. The indole core, a key structural motif in many biologically active molecules, is made more versatile by the addition of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. These functional groups provide opportunities for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives. This strategic functionalization has been shown to enhance or confer a variety of biological activities, making **5-chloroindole-2-carboxylic acid** and its analogues promising candidates for therapeutic development. This guide provides a comprehensive overview of the initial biological screening of this compound, detailing its activities, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

## **Summary of Biological Activities**

Initial screenings have revealed that derivatives of **5-chloroindole-2-carboxylic acid** possess a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties. The versatility of this scaffold allows it to be tailored to interact with various biological targets, leading to a range of therapeutic effects.



## **Quantitative Biological Data**

The biological activities of various derivatives of **5-chloroindole-2-carboxylic acid** have been quantified across several studies. The following tables summarize the key findings.

**Table 1: Anticancer and Antiproliferative Activity** 



Compound/ Derivative	Target/Cell Line	Assay Type	Activity Metric	Value	Reference
5-Chloro-3- phenyl- indole-2- carboxylic acid (4- nitrobenzylide ne)-hydrazide (9b)	T47D (Breast Cancer)	Caspase Activation	EC50	0.1 μΜ	[1]
5-Chloro-3- phenyl- indole-2- carboxylic acid (4- nitrobenzylide ne)-hydrazide (9b)	T47D (Breast Cancer)	Growth Inhibition	GI50	0.9 μΜ	[1]
Ethyl 5- chloro-3-((m- piperidin-1- yl)phenethyla mino)methyl)- 1H-indole-2- carboxylate (3e)	EGFR	Enzyme Inhibition	IC50	68 nM	[2][3]
Ethyl 5- chloro-3-((p- pyrrolidin-1- yl)phenethyla mino)methyl)- 1H-indole-2- carboxylate (3b)	EGFR	Enzyme Inhibition	IC50	74 nM	[3]



Ethyl 5- chloro-3-((p- pyrrolidin-1- yl)phenethyla mino)methyl)- 1H-indole-2- carboxylate (3b)	MCF-7 (Breast Cancer)	Antiproliferati ve	IC50	32 nM	[4]
Ethyl 5- chloro-3-((m- piperidin-1- yl)phenethyla mino)methyl)- 1H-indole-2- carboxylate (3e)	LOX-IMVI (Melanoma)	Antiproliferati ve	IC50	0.96 μΜ	[3]
N-(1- adamantyl)-5- chloro-1H- indole-2- carboxamide (8e)	M. tuberculosis H37Rv	Antitubercular	MIC	2.80 μΜ	[5]

**Table 2: Antiviral Activity** 



Compound/ Derivative	Target/Virus	Assay Type	Activity Metric	Value	Reference
5-chloro-3- (phenylsulfon yl)indole-2- carboxamide (1)	HIV-1 Reverse Transcriptase	Enzyme Inhibition	-	Low nanomolar	[6]
5-chloro-3- (phenylsulfon yl)indole-2- carboxamide (1)	HTLV-IIIb (in MT-4 cells)	Viral Spread Inhibition	-	Low nanomolar	[6]
Indole-2- carboxylic acid derivative (17a)	HIV-1 Integrase	Strand Transfer Inhibition	IC50	3.11 μΜ	[7]

**Table 3: Enzyme Inhibition** 

Compound/De rivative	Target Enzyme	Activity Metric	Value	Reference
Dibenzoxazepino ne derivative (Id)	Rabbit Muscle Glycogen Phosphorylase a (RMGPa)	IC50	266 ± 1 nM	[8]

# **Table 4: Antimicrobial Activity**



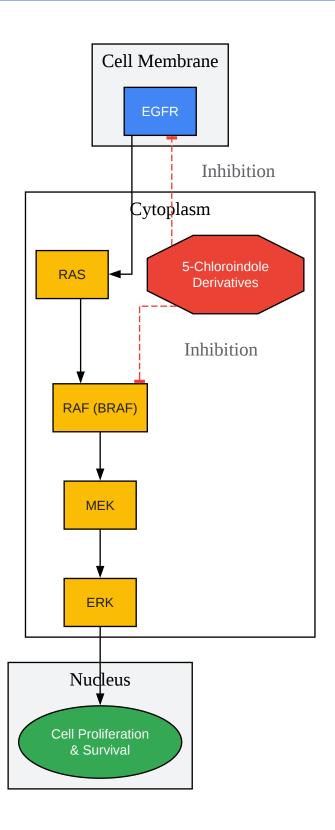
Compound/De rivative	Organism	Activity Metric	Value	Reference
5-chloroindole	Uropathogenic E. coli (UPEC)	MIC	75 μg/ml	[9]
5-chloroindole	Uropathogenic E. coli (UPEC)	Biofilm Inhibition	66% at 20 μg/ml	[9]
5-chloroindole	Vibrio parahaemolyticu s	MIC	50 μg/mL	[10]

# **Key Signaling Pathways and Mechanisms of Action**

Derivatives of **5-chloroindole-2-carboxylic acid** have been shown to exert their biological effects by modulating several key cellular signaling pathways.

One of the primary mechanisms for the anticancer activity of these compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and downstream components of its signaling cascade, like the BRAF kinase.[2][4] Inhibition of these pathways disrupts signals that promote cell proliferation and survival, leading to anticancer effects.





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EGFR/BRAF signaling pathway and inhibitor targets.

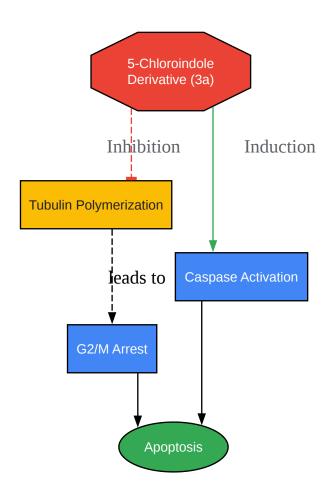


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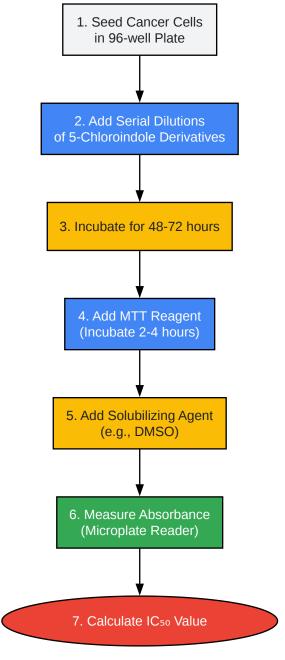
Another identified mechanism of action is the induction of apoptosis. Certain hydrazide derivatives of **5-chloroindole-2-carboxylic acid** have been found to activate caspases, which are key proteases in the apoptotic cascade.[1] This activation ultimately leads to programmed cell death in cancer cells. The process is often initiated by cell cycle arrest, for instance at the G2/M phase, which can be caused by the inhibition of tubulin polymerization.[1]







### Workflow for In Vitro Anticancer Activity Evaluation



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